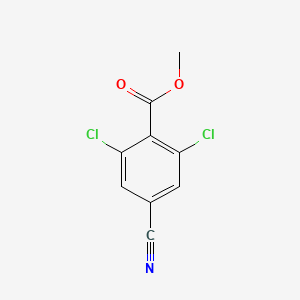
3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, has been a subject of interest in recent years . Various methods have been developed, including reactions of hydrazines and formamide under microwave irradiation . Other methods involve multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is characterized by the presence of a 1,2,4-triazole ring . This ring is a heterocyclic compound containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles, including 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, exhibit both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms .Applications De Recherche Scientifique
Comprehensive Analysis of “3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole”:
Pharmaceutical Applications
The 1,2,4-triazole motif is a common feature in many pharmaceuticals due to its ability to form non-covalent bonds with biological receptors. This compound could potentially be used in the development of new medications with antiviral, antibacterial, and antifungal properties .
Catalysis
1,2,4-Triazoles are known to accept and transfer acyl groups in synthetic reactions. This compound may serve as a catalyst in the synthesis of esters and other organic compounds .
Material Science
Due to its unique structure and properties, this compound could have applications in material sciences, possibly in the creation of new materials with specific desired properties .
Biological Research
This compound may be used in drug-discovery studies against cancer cells, microbes, and various diseases due to its presence in biologically active scaffolds .
Antioxidant Research
The triazole ring system is known for its antioxidant properties. This compound could be explored for its potential use as an antioxidant in various applications .
Agrochemistry
Triazoles have uses in agrochemistry; thus, this compound might find applications in the development of new agrochemicals .
Anticancer Research
Its unique structure allows for interactions with enzymes and receptors which could be beneficial in anticancer research .
Antituberculosis Research
The compound’s ability to form various non-covalent bonds might make it useful in the study of treatments for tuberculosis .
Mécanisme D'action
While the specific mechanism of action for 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole is not mentioned in the retrieved papers, 1,2,4-triazoles are known to have broad biological activities. They have been found to be effective against a number of DNA and RNA viruses . They are also known to inhibit the polymerase activity of reverse transcriptase, an enzyme crucial for the replication of HIV-1 .
Orientations Futures
The future directions for the study of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Propriétés
IUPAC Name |
(5-chloro-2-methyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDCYZJZQXOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)



